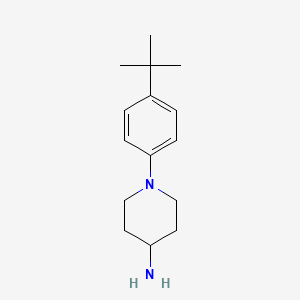

1-(4-Tert-butylphenyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-15(2,3)12-4-6-14(7-5-12)17-10-8-13(16)9-11-17/h4-7,13H,8-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORRRYRMXKSEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1 4 Tert Butylphenyl Piperidin 4 Amine and Its Analogs

Established Synthetic Routes to the 1-(4-Tert-butylphenyl)piperidin-4-amine Core

The construction of the 1-aryl-4-aminopiperidine framework is typically achieved through multi-step sequences that involve the formation of the piperidine (B6355638) ring followed by the introduction of the aryl and amino functionalities.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. In the context of 4-aminopiperidine (B84694) synthesis, it can be applied in several ways. One common approach involves the reaction of a suitably N-substituted 4-piperidone (B1582916) derivative with an amine in the presence of a reducing agent. For instance, N-substituted 4-piperidones can be reacted with ammonia (B1221849) or a protected amine source, followed by reduction with agents like sodium triacetoxyborohydride (B8407120) or catalytic hydrogenation, to yield the corresponding 4-aminopiperidine. mdpi.comresearchgate.net

A library of 4-aminopiperidines has been synthesized by the reductive amination of 4-piperidone derivatives with a variety of aliphatic amines using sodium triacetoxyborohydride as the reducing agent. mdpi.com This highlights the robustness of this method for creating diverse analogs. The synthesis of a specific N-(3,4-dichlorophenyl)piperidin-4-amine derivative was successfully achieved through a reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline. researchgate.net This same principle can be applied to the synthesis of the target compound by reacting 4-tert-butylaniline (B146146) with an appropriately protected 4-piperidone.

The synthesis of this compound relies on key precursors that allow for the sequential and controlled introduction of the necessary functional groups. Two such critical intermediates are N-benzyl-4-piperidone and 4-Boc-aminopiperidine.

N-benzyl-4-piperidone: This compound serves as a versatile building block. The benzyl (B1604629) group acts as a protecting group for the piperidine nitrogen, which can be removed later in the synthetic sequence via catalytic hydrogenation. Several methods exist for its preparation:

Dieckmann Condensation: A classical approach involves the reaction of benzylamine (B48309) with methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield N-benzyl-4-piperidone. chemicalbook.comchemicalbook.com

Direct Alkylation: A more direct route is the alkylation of 4-piperidone with benzyl bromide in the presence of a base. chemicalbook.com

From Benzylamine and Acrylic Esters: A disclosed method involves reacting benzylamine with an acrylic ester, followed by condensation and cyclization steps. google.com

| Precursor | Synthetic Method | Key Reagents | Yield | Reference |

| N-benzyl-4-piperidone | Dieckmann Condensation | Benzylamine, Methyl Acrylate, Sodium Metal | 78.4% | chemicalbook.com |

| N-benzyl-4-piperidone | Direct Alkylation | 4-piperidone monohydrate hydrochloride, Benzyl bromide, K₂CO₃ | 89.28% | chemicalbook.com |

4-Boc-aminopiperidine: The tert-butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines. 4-Boc-aminopiperidine is a key intermediate where the piperidine nitrogen is free for arylation, while the 4-amino group is protected. Synthetic routes include:

From N-benzyl-4-piperidone: This precursor can be reacted with tert-butyl carbamate (B1207046) to form an imine, which is then subjected to catalytic hydrogenation using Pd/C to simultaneously reduce the imine and remove the N-benzyl group. google.com

From 4-aminopiperidine: Direct protection of the exocyclic amino group of 4-aminopiperidine can be challenging due to the reactivity of both nitrogen atoms. However, selective N-protection can be achieved. Alternatively, the piperidine nitrogen of 4-aminopiperidine is first protected with a benzyl group, followed by Boc protection of the 4-amino group, and subsequent debenzylation via hydrogenation. google.com

Debenzylation: A common route involves the catalytic hydrogenation (e.g., using 10% Pd/C) of 1-benzyl-4-(N-Boc-amino)piperidine to cleave the benzyl group, affording 4-Boc-aminopiperidine in high yield. chemicalbook.com

| Precursor | Starting Material | Key Steps | Yield | Reference |

| 4-Boc-aminopiperidine | N-benzyl-4-piperidone | Imine formation with tert-butyl carbamate, Pd/C hydrogenation | High | google.com |

| 4-Boc-aminopiperidine | 1-Benzyl-4-(N-Boc-amino)piperidine | Pd/C Catalytic Hydrogenation | 99% | chemicalbook.com |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between the piperidine nitrogen and the aryl group. wikipedia.org This reaction has revolutionized the synthesis of N-aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher classical methods. wikipedia.orgnih.gov

The general mechanism involves the oxidative addition of an aryl halide (e.g., 1-bromo-4-tert-butylbenzene) to a Pd(0) complex. The resulting Pd(II) species coordinates with the amine (e.g., 4-Boc-aminopiperidine), and after deprotonation by a base, reductive elimination occurs to form the N-arylpiperidine product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the reaction's success.

Bidentate Phosphine (B1218219) Ligands: Ligands such as BINAP and DPPF were early developments that allowed for the reliable coupling of primary amines. wikipedia.org

Sterically Hindered Ligands: More recent generations of catalysts utilize bulky, electron-rich phosphine ligands (e.g., Xantphos) or N-heterocyclic carbene (NHC) ligands, which promote efficient coupling even with less reactive aryl chlorides under milder conditions. rsc.orgnih.gov

The synthesis of the target this compound core can be achieved by the Buchwald-Hartwig coupling of 4-Boc-aminopiperidine with 1-bromo- or 1-chloro-4-tert-butylbenzene, followed by the deprotection of the Boc group.

| Reaction Type | Aryl Halide | Amine | Catalyst/Ligand | Key Features | Reference |

| Buchwald-Hartwig Amination | Aryl Halides (Br, Cl) | Primary/Secondary Amines | Pd(0) or Pd(II) precatalyst, Phosphine Ligand (e.g., Xantphos) | High functional group tolerance, mild conditions. | wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Aryl Chlorides | Piperazine | Air-stable Pd-precatalysts | Rapid reaction times (10 min), aerobic conditions. | nih.gov |

Chemical Derivatization and Scaffold Modification of this compound

Once the core structure is synthesized, further modifications can be made to modulate its physicochemical and pharmacological properties. Derivatization can be targeted at the N1-phenyl ring or the 4-amino group.

Varying the substituents on the N1-phenyl ring is a common strategy in structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is ideally suited for this purpose. By using a panel of differently substituted aryl halides, a library of analogs can be readily synthesized. For example, coupling 4-Boc-aminopiperidine with various para-substituted bromobenzenes (e.g., 4-bromotoluene, 4-bromoanisole) would yield analogs with methyl or methoxy (B1213986) groups in place of the tert-butyl group. rsc.org This approach allows for systematic exploration of electronic and steric effects on biological activity.

The primary amine at the C-4 position of the piperidine ring is a key handle for derivatization. After the synthesis of the this compound core (often by deprotecting a precursor like 1-(4-tert-butylphenyl)-4-(Boc-amino)piperidine), the free amine can undergo a wide range of chemical transformations. mdpi.com

Common derivatization strategies include:

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to form a diverse set of amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones in the presence of a reducing agent to yield secondary and tertiary amines. mdpi.com

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications allow for the introduction of various functional groups, which can influence properties such as solubility, hydrogen bonding capacity, and receptor interactions. nih.govnih.gov

Exploration of Linker and Aromatic Ring Substitutions

The chemical architecture of this compound and its analogs offers multiple sites for modification to modulate their physicochemical properties and biological activity. Key areas for derivatization include the linker connecting the phenyl and piperidine rings, as well as the aromatic ring itself.

One common strategy involves the functionalization of the aromatic ring to introduce new chemical moieties. For instance, the related compound tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate features an aminomethyl group on the phenyl ring. sigmaaldrich.com This modification introduces a flexible linker and a primary amine, which can serve as a vector for further chemical conjugation, such as in the development of PROTACs (Proteolysis Targeting Chimeras) where the rigid piperidine can influence the three-dimensional orientation of the molecule. sigmaaldrich.comnih.gov

The nature of the linker between the aromatic system and the piperidine core is another critical determinant of a compound's properties. In many related structures, this connection is a simple N-aryl bond. However, research into analogous scaffolds, such as piperidine-based inhibitors of Mycobacterium tuberculosis, has explored the introduction of more complex linkers. These include ether linkages, as seen in compounds like tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate, to alter the spacing and flexibility between the terminal aromatic moiety and the piperidine core. nih.gov Further modifications can involve the complete replacement of a linker atom, such as substituting an oxygen with another group, to fine-tune the molecule's biological activity and pharmacokinetic profile. nih.gov

Studies on other classes of bioactive piperidines, such as those targeting equilibrative nucleoside transporters, have also underscored the importance of substitutions on the aromatic ring. The presence and position of halogen or alkyl groups on the phenyl ring have been shown to be essential for their inhibitory effects. polyu.edu.hk For example, the addition of a chloride or a methyl group to a phenyl ring in some series can restore or enhance biological activity. polyu.edu.hk These findings highlight a general principle in medicinal chemistry: modifications to the aromatic ring and linker are powerful tools for optimizing the interaction of a molecule with its biological target.

Analog Development for Structure-Activity Relationship (SAR) Studies

The development of analogs of this compound is crucial for understanding its structure-activity relationships (SAR), which dictate how the chemical structure of a molecule influences its biological activity. By systematically altering different parts of the molecule, researchers can identify the key chemical features required for a desired biological effect.

In the context of developing new antifungal agents, a library of 4-aminopiperidines has been synthesized and evaluated. mdpi.com One such analog, 1-benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine, shares the tert-butylphenyl motif. mdpi.com SAR studies on this class of compounds have revealed several key trends:

Substitution on the Piperidine Nitrogen: Both benzyl and phenylethyl substituents at the 1-position of the piperidine ring can lead to significant antifungal activity. mdpi.com

Substitution on the 4-Amino Group: The nature of the substituent on the 4-amino group is critical. Long alkyl chains, such as a dodecyl group, were found to confer outstanding antifungal activity. In contrast, smaller, branched, or cyclic alkyl groups, as well as most arylalkyl groups, were detrimental to activity. An exception was the 4-tert-butylbenzyl group. mdpi.com

Another example of SAR exploration can be found in the study of 4-(m-hydroxyphenyl)piperidines as opioid receptor ligands. nih.gov In this series, analogs with a tert-butyl group at the 4-position of the piperidine ring were synthesized and tested. nih.gov The research indicated that these compounds bind with moderate to high affinity to opioid mu-receptors. nih.gov The conformation of the phenyl ring (either axial or equatorial relative to the piperidine ring) was found to be a key factor in determining whether the compound acted as an agonist or an antagonist. nih.gov

The general approach to developing analogs often involves a multi-step synthetic process. A common starting material is a protected piperidone, such as N-Boc-4-piperidinone. nih.gov This can undergo reductive amination with a desired amine to introduce the substituted amino group at the 4-position. Subsequent modifications, such as deprotection and substitution on the piperidine nitrogen, allow for the creation of a diverse library of analogs for biological screening. nih.govmdpi.com

The table below summarizes the SAR findings for a series of antifungal 4-aminopiperidine analogs, illustrating the impact of substitutions on their activity.

| Compound ID | Substitution at Piperidine N1 | Substitution at 4-Amino Group | Antifungal Activity |

| 2a | Benzyl | 4-tert-butylbenzyl | Noted |

| 2b | Benzyl | Dodecyl | High |

| 3b | Phenylethyl | Dodecyl | High |

| - | Benzyl/Phenylethyl | Short, branched, or cyclic alkyls | Detrimental |

This table is a representation of the SAR findings described in the text. mdpi.com Compound IDs are based on the source literature.

These examples demonstrate that a thorough understanding of the SAR is essential for the rational design of new, more potent, and selective molecules based on the this compound scaffold.

Computational Chemistry and in Silico Approaches for 1 4 Tert Butylphenyl Piperidin 4 Amine Research

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like 1-(4-tert-butylphenyl)piperidin-4-amine might interact with its protein target at an atomic level.

Research in this area often focuses on docking this compound into the binding sites of the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel. These simulations are foundational to predicting the binding affinity, which is a measure of the strength of the interaction. While specific binding affinity values for this compound are often determined within the context of a larger study on a series of related compounds, the data generated is vital for ranking potential drug candidates. The primary goal of such studies is often to identify compounds that selectively interact with a specific K-ATP channel isoform, such as distinguishing between the pancreatic (Kir6.2/SUR1) and the vascular (Kir6.1/SUR2B) forms. nih.gov

Following the initial docking, a detailed analysis of the interactions between the ligand and the protein is conducted. For this compound, these interactions within the SUR1 binding pocket are multifaceted. Key interactions typically identified include:

Hydrogen Bonds: The amine group on the piperidine (B6355638) ring is a potential hydrogen bond donor, which can form critical connections with amino acid residues in the binding site that are hydrogen bond acceptors, such as aspartate or glutamate.

Hydrophobic Interactions: The tert-butylphenyl group is a large, nonpolar moiety that is predicted to engage in significant hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. These interactions are a major driving force for the binding of the ligand.

Pi-Stacking: The phenyl ring of the compound can participate in pi-stacking interactions with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-protein complex.

These detailed interaction maps provide a structural hypothesis for the compound's activity and selectivity.

The binding site for piperidine-based modulators on the SUR1 subunit is a complex pocket formed by several transmembrane domains and intracellular loops. In silico models, often built using homology modeling based on related protein structures, help to characterize this site. The docking of this compound helps to probe and define the specific residues that constitute this pocket. The characterization involves identifying the key amino acids that are essential for binding and which, if mutated, would likely lead to a loss of ligand affinity. This information is invaluable for understanding the mechanism of action and for designing new compounds with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that are used to correlate the 3D properties of a set of aligned molecules with their biological activities. asianpubs.org

CoMFA: This method calculates the steric and electrostatic fields around the molecules. The resulting contour maps highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would increase or decrease the compound's activity. For derivatives of this compound, a CoMFA model might indicate that increased steric bulk in one area of the molecule is beneficial, while in another area it is detrimental.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed and nuanced picture of the physicochemical properties that are important for activity. The resulting contour maps can guide medicinal chemists in making specific modifications to the lead compound, such as adding a hydrogen bond donor at a specific position to enhance binding.

These models are validated using statistical methods to ensure their predictive power. asianpubs.org

The ultimate goal of QSAR, CoMFA, and CoMSIA studies is to build a robust predictive model. asianpubs.org Once a statistically significant model is established for a series of Kir6.2/SUR1 modulators, it can be used to:

Virtually Screen new compound ideas before committing to their chemical synthesis, saving time and resources.

Guide Compound Optimization by providing clear, visual feedback on which structural modifications are likely to improve potency and selectivity.

Enhance Understanding of the key molecular features required for a compound to interact effectively with the target protein.

For the this compound scaffold, these models can help in designing next-generation analogs with potentially improved therapeutic profiles.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of this compound bound to the Kir6.2/SUR1 channel would simulate the movements and interactions of every atom in the system over a period of nanoseconds or even microseconds.

These simulations are crucial for:

Assessing Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation, researchers can assess the stability of the binding pose predicted by docking. A stable, low RMSD value suggests that the compound remains securely in the binding pocket.

Conformational Analysis: MD simulations reveal the flexibility of the ligand and the protein. They can show how this compound might adapt its conformation to fit optimally within the binding site, and how the protein itself might adjust to accommodate the ligand.

Analyzing Water's Role: These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions, which is often a critical component of binding affinity that is not fully captured by docking alone.

By providing a more realistic and dynamic picture of the molecular interactions, MD simulations validate the findings from docking and QSAR studies and provide a deeper level of understanding of the compound's mechanism of action at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT methods can elucidate the fundamental properties of a compound like this compound. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G, which provides a detailed description of the molecule's stable three-dimensional structure. nih.govsid.ir

Key parameters derived from DFT calculations serve as descriptors for chemical behavior: nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. sid.ir The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests lower reactivity and higher kinetic stability. nih.gov For this compound, the nitrogen atoms of the piperidine ring and the amine group are expected to be significant contributors to the HOMO, indicating these are likely sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov In the case of this compound, the MEP would likely show negative potential around the nitrogen atoms, highlighting them as key sites for interaction.

| Parameter | Symbol | Significance in Molecular Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons; higher energy suggests greater electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons; lower energy suggests greater electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | A measure of chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. |

| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons towards itself. |

| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger energy gap. |

| Global Softness | S | The reciprocal of global hardness, indicating the molecule's polarizability and reactivity. |

ADMET Prediction Methodologies in Compound Design (Computational Focus)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction has become an indispensable part of this process, enabling the early identification of compounds with potentially poor pharmacokinetic or toxicity profiles. researchgate.net These computational methods are broadly categorized into molecular modeling and data modeling. nih.gov Molecular modeling uses the 3D structure of proteins to predict interactions, while data modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR), build predictive models from large datasets of known compounds. nih.gov For this compound, these predictive tools can forecast its behavior in a biological system.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial physicochemical property that influences a drug's solubility, absorption, distribution, and permeability across biological membranes. mdpi.com Molecules that are excessively lipophilic may exhibit poor aqueous solubility and can accumulate in fatty tissues, while highly hydrophilic compounds may struggle to cross lipid membranes. mdpi.com

Computational methods provide a rapid means to estimate logP values. Several algorithms are widely used, each employing a different approach: researchgate.net

ALogP98: An atom-based method that calculates logP based on the contributions of individual atoms.

ClogP: A fragment-based method that sums the contributions of molecular fragments. mdpi.com

XlogP3: A method that uses an atom-typing approach with correction factors for intramolecular interactions. researchgate.net

These predicted logP values are essential for assessing compliance with guidelines like Lipinski's Rule of Five, which suggests that a ClogP value of less than 5 is favorable for oral bioavailability. mdpi.com Permeability, particularly across the blood-brain barrier (BBB) and for human intestinal absorption (HIA), is also strongly linked to lipophilicity. Computational models often use predicted logP, alongside other molecular descriptors like polar surface area (PSA), to predict a compound's ability to permeate these critical biological barriers.

| ADMET Parameter | Predicted Value/Classification | Significance in Drug Design |

|---|---|---|

| Lipophilicity (e.g., ClogP) | 2.5 - 4.5 | Affects solubility, absorption, and membrane permeability. Values between 1 and 3 are often considered optimal. mdpi.com |

| Aqueous Solubility (logS) | Moderately Soluble | Crucial for absorption and formulation. Poor solubility can hinder bioavailability. nih.gov |

| Human Intestinal Absorption (HIA) | High | Indicates the percentage of the drug absorbed through the human intestine after oral administration. |

| Blood-Brain Barrier (BBB) Permeability | High | Predicts whether the compound can cross the BBB to act on central nervous system targets. |

| Metabolic Stability (HLM/RLM) | Moderate to High | Predicts the compound's susceptibility to metabolism by liver enzymes, affecting its half-life. nih.gov |

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. nih.gov A compound that is metabolized too quickly will have a short duration of action, while one that is too resistant to metabolism could accumulate and cause toxicity. Improving metabolic stability is a common goal in drug optimization. nih.gov

Computational models are increasingly used to predict metabolic stability. These models, often based on machine learning or graph neural networks (GNNs), are trained on large datasets of experimental results from human or rat liver microsome (HLM/RLM) assays. nih.gov They analyze a molecule's structure to identify potential sites of metabolism—the specific atoms or bonds that are most likely to be attacked by metabolic enzymes. nih.gov By recognizing structural motifs associated with high or low metabolic clearance, these tools can guide the chemical modification of a lead compound like this compound to enhance its metabolic profile, for instance, by blocking a predicted site of metabolism. nih.gov

Biological Research Investigations of 1 4 Tert Butylphenyl Piperidin 4 Amine and Its Derivatives

Identification and Characterization of Molecular Targets

Enzyme Inhibition Studies (e.g., Monoamine Oxidase B, Histone Acetyltransferases)

Monoamine Oxidase B:

Derivatives of 1-(4-tert-butylphenyl)piperidine have been identified as potent inhibitors of human Monoamine Oxidase B (hMAO-B). In a study of dual-target ligands, several 4-tert-butylphenoxyalkoxyamines showed potent inhibitory activity for hMAO-B, with some compounds having IC_50_ values below 50 nM. nih.gov The lead compound, 1-(3-(4-tert-butylphenoxy)propyl)piperidine, had an IC_50_ of 48 nM for hMAO-B. nih.gov Further optimization of this structure, including the substitution of the piperidine (B6355638) ring with a 2-methylpyrrolidine, led to a significant increase in potency, with an IC_50_ of 4 nM. nih.gov

Structure-activity relationship studies revealed that a cyclic amine moiety, such as pyrrolidine or piperidine, plays a significant role in hMAO-B inhibition. nih.gov The length of the alkyl linker between the phenoxy and amine groups also affects activity, with shorter linkers (three or four carbons) generally leading to more potent inhibition. nih.gov Kinetic studies have shown that these compounds act as reversible inhibitors of hMAO-B. mdpi.comnih.gov

| Compound | Modification | hMAO-B Inhibition (IC_50_ nM) |

|---|---|---|

| 1-(3-(4-tert-butylphenoxy)propyl)piperidine | Lead Compound | 48 |

| 1-(3-(4-(tert-butylphenoxy)propyl)pyrrolidine | Piperidine to Pyrrolidine | 2.7 |

| 1-(3-(4-(tert-butylphenoxy)propyl)-2-methylpyrrolidine | Piperidine to 2-methylpyrrolidine | 4 |

Histone Acetyltransferases:

There is no specific research in the available scientific literature on the inhibition of Histone Acetyltransferases (HATs) by 1-(4-tert-butylphenyl)piperidin-4-amine or its direct derivatives. While some piperidine-containing compounds have been investigated as HAT inhibitors, they belong to different structural classes. nih.govmedchemexpress.com

Viral Assembly Inhibition Mechanisms (in vitro focus)

No specific studies on the in vitro viral assembly inhibition mechanisms of this compound or its direct derivatives were found in the public domain. Research in this area has focused on broader classes of piperidine-containing molecules. For instance, a 4-aminopiperidine (B84694) (4AP) scaffold was identified as an inhibitor of hepatitis C virus (HCV) assembly and release. nih.gov Additionally, other studies have reported on the antiviral activity of 1,4,4-trisubstituted piperidines against coronaviruses and piperidine-4-carboxamides against various human coronaviruses, but these scaffolds are structurally different from the compound of interest. nih.govgavinpublishers.com

Structure-Activity Relationship (SAR) Elucidation

Positional and Substituent Effects on Biological Activity

Histamine (B1213489) H3 Receptor Affinity:

The structure-activity relationship (SAR) for H3 receptor affinity in the 1-(4-tert-butylphenyl)piperidine series has been explored through modifications of the amine moiety and the linker.

Amine Moiety: Replacing the piperidine ring with other cyclic amines has a variable effect. A pyrrolidine or a 2-methylpiperidine substitution can increase or maintain affinity, while 3-methylpiperidine, 3,3-dimethylpiperidine, or 4-methylpiperidine substitutions tend to decrease activity. mdpi.com The piperidine ring itself is considered a key structural element for dual H3/σ1 receptor activity. purdue.edu

Linker Length: The length of the alkyl chain between the 4-tert-butylphenoxy group and the piperidine ring is crucial. A propylene (three-carbon) linker generally results in the highest affinity for the H3 receptor. mdpi.com Elongation of this chain leads to a decrease in affinity. nih.gov

Monoamine Oxidase B Inhibition:

The SAR for MAO-B inhibition by 1-(4-tert-butylphenyl)piperidine derivatives highlights the importance of the cyclic amine and the linker.

Amine Moiety: The presence of a cyclic amine like piperidine or pyrrolidine is significant for hMAO-B inhibition. nih.gov Substituting the piperidine with a pyrrolidine ring has been shown to dramatically increase inhibitory potency. nih.gov

Linker Length: Similar to H3 receptor affinity, the length of the alkyl linker influences MAO-B inhibitory activity. Shorter linkers of three or four carbons are generally preferred, and elongation of the chain leads to a drop in activity. mdpi.com

Phenyl Ring Substitution: In related benzylpiperidine derivatives, the position of substituents on the phenyl ring significantly impacts MAO-B inhibition. For instance, a chloro-substituent at the 3-position of the phenyl ring showed greater MAO-B inhibition compared to other positions or different halogen substituents. mdpi.comnih.gov

Conformational Requirements for Target Interaction

Histamine H3 Receptor:

The conformational restriction imposed by the piperidine ring is believed to be favorable for specific binding to the human histamine H3 receptor. nih.gov Molecular modeling studies suggest that the piperidine moiety is a critical structural element for dual H3/σ1 receptor activity, likely due to its ability to engage in key interactions within the receptor binding pocket. purdue.edunih.gov The conformation of the N-substituent on the piperidine ring also plays a role in determining opioid receptor antagonist potency and selectivity in related 4-(3-hydroxyphenyl)piperidines, suggesting that conformational flexibility of this region is important for receptor interaction. nih.gov

Monoamine Oxidase B:

For MAO-B inhibition by related benzylpiperidine derivatives, molecular docking studies suggest that these compounds bind within the active site of the enzyme. The stability of the enzyme-inhibitor complex is influenced by interactions such as pi-pi stacking with tyrosine residues (e.g., Tyr398 and Tyr326) in the active site. mdpi.comnih.gov The conformation of the molecule within this cavity is crucial for effective inhibition.

In Vitro Biological Activity Assessments (Non-clinical)

In vitro studies are fundamental in the early stages of drug discovery, providing critical information on a compound's biological activity, mechanism of action, and potential toxicological profile. nih.gov For derivatives of this compound, these non-clinical assessments have been pivotal in exploring their therapeutic and industrial potential.

Cell-based assays offer a biologically relevant context to evaluate how chemical compounds interact with specific molecular targets and modulate cellular pathways. nuvisan.com Derivatives of the 4-aminopiperidine scaffold have been investigated as potent inhibitors of various enzymes, demonstrating clear target engagement in cellular models.

One area of significant research is the development of inhibitors for Protein Kinase B (PKB/Akt), a crucial enzyme in signaling pathways that regulate cell growth and survival, which are often deregulated in cancer. nih.gov In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, the presence of a tert-butyl substituent was shown to be critical for selectivity. This group occupies a specific lipophilic pocket in the PKB enzyme, leading to potent, ATP-competitive inhibition with nanomolar efficacy. nih.gov These compounds successfully modulated biomarkers of the PKB signaling pathway in vivo, confirming target engagement. nih.gov

Furthermore, piperidine derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. A study focusing on compounds with a 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure showed that these molecules could inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β in PMA-differentiated THP-1 cells. mdpi.com

In the context of infectious diseases, piperidine derivatives have been evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov MenA is a vital enzyme in the biosynthesis of menaquinone, which is essential for the bacterial electron transport chain. Cell-free prenyltransferase assays confirmed that these inhibitors could reduce the formation of demethylmenaquinone, demonstrating direct engagement with their intended target. nih.gov

The piperidine scaffold is a common feature in molecules exhibiting significant antimicrobial properties. academicjournals.orgbiointerfaceresearch.com Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, often showing promising activity compared to standard antibiotics. biomedpharmajournal.orgresearchgate.net

Studies on piperidin-4-one derivatives, which share the core piperidine ring, have demonstrated broad-spectrum activity. These compounds have been screened for antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.combiomedpharmajournal.org Antifungal activity has also been confirmed against various strains, including Candida albicans and dermatophytes like Trichophyton rubrum and Microsporum gypseum. biomedpharmajournal.org The introduction of different functional groups, such as thiosemicarbazone, has been shown to enhance this antifungal activity. biomedpharmajournal.org

Similarly, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown potent inhibitory effects against S. aureus and C. albicans, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. semanticscholar.org The data from these studies indicate that specific structural modifications can lead to highly active antimicrobial agents. biointerfaceresearch.comsemanticscholar.org

| Compound Type | Microorganism | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivative (Compound VII) | S. aureus | 0.78 | semanticscholar.org |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivative (Compound VII) | E. coli | 12.5 | semanticscholar.org |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivative (Compound VII) | C. albicans | 1.56 | semanticscholar.org |

| Piperidine Derivative (Compound 6) | B. subtilis | 0.75 mg/mL | academicjournals.org |

| Piperidine Derivative (Compound 6) | E. coli | 1.5 mg/mL | academicjournals.org |

Beyond pharmacology, the chemical properties of piperidine derivatives make them suitable for industrial applications, most notably as corrosion inhibitors. These organic compounds are effective at protecting metals, such as mild steel and carbon steel, from corrosion in aggressive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govresearchgate.netmdpi.com

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. nih.govresearchgate.net The efficiency of these inhibitors is dependent on their concentration, with higher concentrations generally leading to greater protection. mdpi.com Studies on compounds like 2,6-diphenylpiperidin-4-ones and tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have demonstrated high inhibition efficiencies, often exceeding 90%. nih.govresearchgate.net The adsorption process is typically spontaneous and follows established models like the Langmuir adsorption isotherm. nih.govmdpi.com

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC) | Carbon Steel | 1M HCl | 25 ppm | 91.5 | nih.gov |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 500 ppm | 92.5 | mdpi.com |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 1000 ppm | 96.7 | mdpi.com |

| 2,6-diphenylpiperidin-4-one derivative | Mild Steel | 1 N H₂SO₄ | 2 x 10⁻³ M | >90 (inferred from figures) | researchgate.net |

Mechanistic Studies at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for optimizing the design of new, more effective compounds. For derivatives of this compound, mechanistic studies have elucidated how these molecules interact with their biological targets.

In the case of the Protein Kinase B (PKB) inhibitors, X-ray crystallography has provided a detailed view of the binding mode. The studies revealed that these are ATP-competitive inhibitors. The tert-butyl substituent on the phenyl ring is crucial for selectivity, as it fits into a lipophilic pocket created by the P-loop of the PKB enzyme. Meanwhile, the 4-amino group on the piperidine ring forms key interactions with amino acid residues such as Glu236 and the backbone carbonyl of Glu279 in the ribose pocket of the kinase. nih.gov This detailed understanding of the structure-activity relationship allows for the rational design of inhibitors with improved potency and selectivity. nih.gov

For the MenA inhibitors targeting Mycobacterium tuberculosis, the mechanism is the disruption of the menaquinone biosynthetic pathway. nih.gov This pathway is critical for the bacterium's survival, as menaquinone is an essential component of the electron transport chain responsible for cellular respiration. By inhibiting the MenA enzyme, which catalyzes a key prenylation step, the compounds effectively halt the production of this vital molecule, leading to bacterial death. nih.gov

Analytical Methodologies for Research on 1 4 Tert Butylphenyl Piperidin 4 Amine

Chromatographic Techniques for Compound Separation and Quantification in Research Samples

Chromatography is a fundamental technique for separating components from a mixture. For a compound like 1-(4-tert-butylphenyl)piperidin-4-amine, which possesses a polar amine group and a nonpolar tert-butylphenyl group, various chromatographic methods can be optimized for effective separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. researchgate.net It offers high resolution and sensitivity for separating components in a mixture. For piperidine (B6355638) derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. biotecha.lt

A typical HPLC method for analyzing piperidine derivatives might involve a C18 column and a gradient elution system. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities. For instance, a mobile phase starting with a high percentage of an aqueous component (like water with an additive such as trifluoroacetic acid to improve peak shape) and gradually increasing the percentage of an organic solvent (like acetonitrile) can provide excellent separation for complex samples. nih.gov

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | Start with 5% B, increase to 95% B over 8 minutes |

| Detector | UV, Mass Spectrometry (MS) |

This interactive table summarizes a typical set of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar piperidine derivatives. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC and GC, offering fast separations and reduced consumption of organic solvents. twistingmemoirs.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. twistingmemoirs.commdpi.com Supercritical CO2 is non-polar, but its solvent strength can be adjusted by adding polar co-solvents (modifiers) like methanol, ethanol, or isopropanol. mdpi.com

SFC is particularly well-suited for the analysis of a wide range of compounds, from non-polar to polar. mdpi.com Its advantages over HPLC include higher flow rates due to the low viscosity of the mobile phase, leading to shorter analysis times and high throughput. mdpi.comnih.gov For basic compounds like this compound, specific stationary phases such as those with 2-ethylpyridine (2-EP) can be used to achieve good peak shapes without the need for basic mobile phase additives. mdpi.com

| Parameter | Typical Condition |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol) |

| Stationary Phase | Specialized columns (e.g., 2-ethylpyridine) for basic compounds |

| Detector | UV, Mass Spectrometry (MS) |

| Advantages | Fast analysis, reduced organic solvent use, unique selectivity |

This interactive table outlines the general parameters for SFC analysis, a technique gaining prominence for its efficiency and environmental benefits in analyzing pharmaceutical compounds. twistingmemoirs.commdpi.com

Gas Chromatography (GC) is a well-established technique for separating and analyzing volatile and semi-volatile compounds. nih.gov However, the direct analysis of polar amines by GC can be challenging due to their tendency to interact with the stationary phase, leading to poor peak shape (tailing) and reduced reproducibility. nih.govvt.edu

To overcome these issues, derivatization is often employed. This process involves chemically modifying the amine group to make the compound more volatile and less polar. Silylation reagents, for example, can be used to replace the active hydrogen on the amine group. vt.edu Alternatively, specialized columns designed for amine analysis, such as the Agilent CP-Volamine column, can be used to achieve good chromatography without derivatization. nih.gov The choice of detector is also critical, with Flame Ionization Detection (FID) being a common choice, while coupling GC to a mass spectrometer (GC-MS) provides greater specificity and sensitivity. nih.govmdpi.com

| Technique Variation | Approach | Key Considerations |

| Direct Analysis | Use of specialized columns (e.g., CP-Volamine) designed to minimize interactions with polar amines. | Column choice is critical for good peak shape and reproducibility. nih.gov |

| Derivatization | Chemical modification of the amine group (e.g., silylation) to increase volatility and reduce polarity. | Adds an extra step to sample preparation but can significantly improve chromatographic performance. vt.edu |

This interactive table compares two primary approaches for the GC analysis of amines like this compound. nih.govvt.edu

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for molecular identification, quantification, and structural elucidation due to its high sensitivity and specificity. researchgate.netnih.gov

Coupling liquid chromatography (LC) or supercritical fluid chromatography (SFC) with mass spectrometry (a technique known as hyphenation) combines the separation power of chromatography with the detection prowess of MS. researchgate.net

LC-MS is a cornerstone of modern pharmaceutical analysis. news-medical.netnih.gov It is instrumental in identifying drug metabolites and impurities. researchgate.netnih.gov For a compound like this compound, LC-MS can provide its molecular weight and, through tandem MS (MS/MS) experiments, generate fragmentation patterns that offer detailed structural information. nih.gov This is crucial for confirming the compound's identity in complex biological matrices. nih.govnih.gov

SFC-MS is increasingly adopted for its high sensitivity and compatibility with a broad range of compounds. nsf.gov Research has shown that using derivatization tags containing a piperidine moiety can significantly enhance the signal in positive ion electrospray ionization (ESI), the process that generates ions for MS analysis. nsf.govnih.govresearchgate.net For instance, derivatizing organic acids with an N-(4-aminophenyl)piperidine tag has been shown to improve detection limits by 25- to 2100-fold in SFC-MS analysis. nih.govresearchgate.net This demonstrates the utility of the piperidine structure in enhancing ionization efficiency, a principle that benefits the analysis of the target compound itself.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful, label-free technique used to visualize the spatial distribution of molecules directly within tissue sections. nih.govnih.gov This method combines the sensitivity of mass spectrometry with the spatial information of microscopy. nih.govmaastrichtuniversity.nl

In a MALDI imaging experiment, a thin tissue section is coated with a chemical matrix that helps to absorb laser energy. nih.gov A pulsed laser is then fired at discrete spots across the tissue surface, causing the desorption and ionization of molecules from the sample. frontiersin.org By collecting a mass spectrum at each spot, a molecular map or image is generated, showing the distribution and intensity of specific molecules, such as a parent drug or its metabolites. nih.gov This technique can be used to determine where this compound localizes within specific organs or tissues, providing critical insights into its pharmacokinetic and pharmacodynamic properties without the need for radioactive labeling. nih.govresearchgate.net

Identification and Quantification in Complex Research Matrices

The accurate identification and quantification of this compound in complex research matrices, such as biological fluids or environmental water samples, are paramount for understanding its behavior and impact. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose due to its high sensitivity and selectivity. kuleuven.bemdpi.com

Research methodologies for similar amine compounds often involve an initial sample preparation step, such as solid-phase extraction (SPE), to isolate the analyte from interfering matrix components. dphen1.com Wide-spectrum polymer-based SPE materials can be effective for extracting a range of compounds, including piperidine derivatives. dphen1.com Following extraction and concentration, the sample is introduced into the LC-MS/MS system.

Chromatographic separation is typically achieved on a C18 reversed-phase column, and detection is performed using a mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. kuleuven.be This approach provides high specificity by monitoring a specific precursor ion to product ion fragmentation pathway unique to the target analyte. For quantitative analysis, a deuterated internal standard is often employed to ensure accuracy. dphen1.com Method validation typically demonstrates low limits of quantification (LOQ), often in the nanogram per liter (ng/L) range, and high recovery rates, generally between 80% and 110%. dphen1.com

Table 1: Typical Performance of LC-MS/MS Methods for Amine Quantification in Complex Matrices

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Quantification (LOQ) | 0.1 - 20.0 ng/L | dphen1.com |

| Recovery Rate | 80.1 - 110.2% | dphen1.com |

| Precision (RSD) | < 20.0% | dphen1.com |

Spectroscopic Techniques (for structural confirmation in synthesis research)

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized batches of this compound.

UV/Visible Spectrophotometry

UV/Visible spectrophotometry is a fundamental technique used for the structural confirmation of aromatic compounds. The this compound molecule contains a substituted phenyl ring, which is the primary chromophore responsible for UV absorption. science-softcon.de Based on analogous structures like N-aryl piperidines and other aromatic amines, the compound is expected to exhibit characteristic absorption maxima (λmax) in the UV region. For instance, triphenylamine shows an absorption λmax at 300 nm. researchgate.net The specific position of the tert-butyl group and the piperidine ring on the phenyl moiety will influence the exact wavelength and intensity of the absorption bands. Analytical HPLC analyses of related piperidine derivatives often utilize UV-VIS detectors set at wavelengths such as 210, 254, and 280 nm to monitor the elution of the compounds. nih.gov

Spectrofluorometry

While the intrinsic fluorescence of this compound may not be strong, spectrofluorometry is a highly sensitive technique relevant to its derivatives. The N-aryl piperidine scaffold is a component of various fluorescent molecules. mdpi.comnih.gov The fluorescence properties of such compounds are highly dependent on their chemical environment, particularly solvent polarity. mdpi.comnih.gov Studies on piperidine-substituted naphthalimides show strong emission in nonpolar solvents, with a significant decrease in quantum efficiency in polar solvents. mdpi.com For example, a derivative exhibited a quantum yield of 0.821 in dioxane, which dropped in more polar solvents. mdpi.com The emission spectra of these related compounds typically appear in the 495–540 nm range and can be red-shifted in more polar environments. mdpi.com This solvatochromic behavior is a key characteristic investigated in fluorescence studies. mdpi.comnih.gov

Table 2: Solvatochromic Fluorescence Properties of a Representative Piperidine-Naphthalimide Derivative

| Solvent | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Toluene | 495.5 | 0.453 | mdpi.com |

| Dioxane | - | 0.821 | mdpi.com |

| Dichloromethane | - | 0.530 | mdpi.com |

| Acetonitrile | - | 0.106 | mdpi.com |

| Dimethylformamide (DMF) | 536.0 | - | mdpi.com |

Electrochemical Methods in Analytical Research

Electrochemical techniques offer a powerful alternative for the analysis of piperidine-containing compounds. Methods like cyclic voltammetry (CV) can be used to investigate the redox properties of molecules like this compound. nih.govacs.orgnih.gov Studies on structurally related compounds, such as piperine and benzylpiperazine, demonstrate that the piperidine moiety and associated aromatic groups can undergo electro-oxidation at specific potentials. nih.govresearchgate.net

For instance, the electrochemical investigation of benzylpiperazine at a glassy carbon electrode revealed an oxidative peak at approximately +0.8 V. researchgate.net Such techniques can be optimized for quantitative analysis using methods like differential pulse voltammetry (DPV), which can achieve low limits of detection, sometimes in the micromolar (μM) range. researchgate.net The development of electrochemical sensors based on these principles is an active area of research, providing rapid and sensitive screening methods. nih.govresearchgate.net The electrochemical properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be determined from CV data, providing insights into the molecule's electronic structure. acs.org

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification technique used to improve the analytical characteristics of a target compound, particularly for gas chromatography (GC) analysis. Amines, including this compound, can be challenging to analyze directly by GC due to their polarity and potential for peak tailing. vt.edu Derivatization converts the amine into a less polar, more volatile, and more thermally stable compound, leading to improved chromatographic performance and detection sensitivity. nih.govnih.gov

Common derivatization strategies for amines fall into three main categories: acylation, alkylation, and silylation. nih.gov

Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) react with the primary amine group to form stable amide derivatives. semanticscholar.org These fluorinated derivatives are highly responsive to electron capture detectors (ECD) and provide characteristic fragmentation patterns in mass spectrometry (MS). researchgate.net

Alkylation: Chloroformates, like propyl chloroformate, are effective for derivatizing amines in aqueous samples, forming carbamate (B1207046) derivatives that are well-suited for GC analysis. vt.edu

Silylation: Silylating agents are also commonly used, though they often require anhydrous conditions. researchgate.net

The choice of derivatization reagent is crucial and depends on the analytical technique being used. For GC-MS, the derivatization should produce a compound with a clear and reproducible mass spectrum. vt.edusemanticscholar.org

Furthermore, the aminophenylpiperidine structure itself can be used as a derivatization "tag" to enhance the detection of other molecules. Research has shown that using an N-(4-aminophenyl)piperidine tag can significantly improve the sensitivity of LC-MS analysis for compounds like organic acids by increasing their proton affinity and allowing for detection in the more sensitive positive ionization mode. nih.govrowan.eduresearchgate.net This strategy can lead to substantial improvements in detection limits, in some cases by over 200-fold. nih.govrowan.edu

Table 3: Common Derivatization Reagents for Amine Analysis

| Reagent Class | Example Reagent | Derivative Formed | Analytical Advantage | Reference |

|---|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride (PFPA) | Fluoroacyl amide | Enhanced volatility, ECD sensitivity | semanticscholar.org |

| Alkylation | Propyl chloroformate | Carbamate | Suitable for aqueous samples, good GC properties | vt.edu |

Future Directions and Research Perspectives on 1 4 Tert Butylphenyl Piperidin 4 Amine

Advanced Synthetic Methodologies for Scaffold Diversity and Complexity

Future research will likely focus on developing more efficient and versatile synthetic routes to create a diverse library of analogs based on the 1-(4-tert-butylphenyl)piperidin-4-amine core. Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a complex product, offer a rapid and efficient way to generate highly functionalized piperidines. tandfonline.com Future work could involve developing novel MCRs that incorporate the this compound scaffold or its precursors, allowing for the introduction of a wide range of substituents in a single, atom-economical step.

Hydrogenation of Pyridine (B92270) Precursors: The hydrogenation of substituted pyridines is a common and effective method for synthesizing piperidine (B6355638) rings. researchgate.netnih.gov Research in this area will likely focus on the development of more selective and milder catalytic systems for the hydrogenation of pyridine precursors to the this compound core. This includes the use of novel transition metal catalysts and organocatalysts to achieve high stereoselectivity, which is crucial for biological activity. nih.gov

Novel Cyclization Strategies: The development of new intramolecular cyclization methods will be crucial for building the piperidine ring with precise control over stereochemistry. nih.gov This includes exploring radical-mediated cyclizations, dearomatization/cyclization cascades, and reductive amination of amino aldehydes and fatty acids. nih.govmdpi.com These methods could provide access to novel and complex analogs of this compound that are not accessible through traditional synthetic routes.

Late-Stage Functionalization: A significant area of future research will be the development of methods for the late-stage functionalization of the this compound scaffold. This would allow for the rapid diversification of a common intermediate, enabling the exploration of a wider chemical space and the fine-tuning of biological activity.

Integration of Computational and Experimental Approaches for Rational Compound Design

The integration of computational and experimental methods will be paramount in guiding the rational design of future this compound analogs with improved properties.

Molecular Docking and Dynamics Simulations: Computational techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of this compound analogs to various biological targets. nih.govrsc.orgrsc.org These studies can help in understanding the key interactions between the ligand and the receptor, guiding the design of new compounds with enhanced affinity and selectivity. nih.govrsc.orgresearchgate.net For instance, docking studies on piperidine-based ligands have been used to understand their interactions with sigma receptors, identifying crucial amino acid residues involved in binding. nih.gov

In Silico Prediction of ADME Properties: Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds before their synthesis. nih.gov This allows for the early identification of potential liabilities and the prioritization of compounds with favorable pharmacokinetic profiles for synthesis and further testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

The following table illustrates how computational tools can be applied in the rational design of novel piperidine derivatives:

| Computational Approach | Application in Drug Design | Reference |

| Molecular Docking | Predicts binding poses and affinities of ligands to target proteins. | nih.govrsc.orgresearchgate.net |

| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes over time. | nih.govresearchgate.net |

| In Silico ADME | Predicts pharmacokinetic properties like absorption and metabolism. | nih.gov |

| QSAR | Correlates chemical structure with biological activity to predict potency. | N/A |

Exploration of Novel Biological Targets and Mechanisms (Non-clinical)

While the 4-aminopiperidine (B84694) scaffold is known to interact with a range of biological targets, future research will aim to identify novel targets and elucidate the underlying mechanisms of action for compounds like this compound.

Sigma Receptors: Piperidine derivatives have shown significant affinity for sigma receptors (S1R and S2R), which are implicated in a variety of neurological disorders. nih.govnih.gov Future research could explore the potential of this compound analogs as selective sigma receptor modulators.

Ion Channels: The piperidine moiety is a common feature in many ion channel modulators. Computer-aided analysis suggests that piperidine derivatives can target voltage-gated ion channels, indicating potential applications as local anesthetics or antiarrhythmic agents. clinmedkaz.org

Enzyme Inhibition: The 4-aminopiperidine core has been identified as a promising scaffold for the development of enzyme inhibitors. For example, derivatives have been investigated as inhibitors of hepatitis C virus (HCV) assembly and dipeptidyl peptidase-4 (DPP4) for the management of diabetes. researchgate.netnih.gov

Antifungal and Antimicrobial Activity: Inspired by known antifungal agents containing piperidine and morpholine (B109124) rings, 4-aminopiperidines have been explored as a novel class of antifungals that target ergosterol (B1671047) biosynthesis. mdpi.com Further investigation into the antimicrobial spectrum of this compound analogs is a promising research avenue.

A summary of potential biological targets for piperidine derivatives is presented in the table below:

| Biological Target | Potential Therapeutic Area | Reference |

| Sigma Receptors | Neurodegenerative and neuropsychiatric disorders | nih.govnih.gov |

| HCV Assembly | Antiviral therapy | nih.gov |

| Ergosterol Biosynthesis | Antifungal agents | mdpi.com |

| DPP4 | Antidiabetic agents | researchgate.net |

| Various Kinases | Cancer, regenerative medicine | acs.org |

Development of Research Probes and Chemical Tools based on the Scaffold

The this compound scaffold can be leveraged to develop chemical probes and tools for basic research.

Fluorescent Probes: By attaching a fluorescent reporter group to the this compound core, it may be possible to create probes for visualizing biological targets and processes in living cells.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups to create affinity-based probes for identifying and isolating specific protein targets from complex biological mixtures.

Bioreductive Probes: Piperazine-fused cyclic disulfides have been developed as bioreductive probes to study thiol redox biology, demonstrating the potential for piperidine-like structures in probe development. acs.org

Pharmacological Tools: Selective ligands based on the this compound scaffold can be used as pharmacological tools to investigate the physiological roles of their specific targets in health and disease. For instance, a selective histamine (B1213489) H3 receptor ligand with a piperidine core was proposed as a reference ligand for further studies. nih.gov

Addressing Challenges in Specificity and Off-Target Interactions at the Research Level

A key challenge in the development of any bioactive compound is achieving high specificity for the intended target while minimizing off-target interactions.

Kinome Profiling: For analogs targeting kinases, comprehensive kinome profiling will be essential to assess their selectivity. acs.org This involves screening the compounds against a large panel of kinases to identify any off-target activities.

Structure-Selectivity Relationships: Systematic structure-activity relationship (SAR) studies will be crucial to understand how modifications to the this compound scaffold affect its selectivity for different targets. Introducing chiral centers into the piperidine scaffold is one strategy that has been shown to enhance selectivity. thieme-connect.com

Computational Selectivity Prediction: Computational methods can be employed to predict the binding of this compound analogs to a panel of off-targets, helping to prioritize compounds with a higher predicted selectivity for synthesis and testing.

Metabolic Profiling: Understanding the metabolic fate of these compounds is crucial, as metabolites may have their own biological activities and off-target effects. Studies using human liver microsomes and recombinant cytochrome P450 enzymes can identify the major metabolic pathways. acs.org For example, N-dealkylation by CYP3A4 is a common metabolic route for 4-aminopiperidine drugs. acs.org

By systematically addressing these challenges, researchers can develop analogs of this compound with improved specificity and a lower potential for off-target effects, ultimately leading to more effective and safer research compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Tert-butylphenyl)piperidin-4-amine, and how can purity be optimized?

- Methodology:

- Step 1: Synthesize 4-(tert-butyl)benzyl bromide via reaction of 4-(tert-butyl)benzyl alcohol with PBr₃ in diethyl ether at 0–5°C .

- Step 2: Perform nucleophilic substitution by reacting the bromide intermediate with piperidin-4-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the compound’s structure and purity be validated experimentally?

- Analytical Workflow:

- NMR Spectroscopy: Confirm substituent positions via ¹H NMR (e.g., tert-butyl singlet at δ 1.3 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- LC-MS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z 261) and assess purity (>98% by UV detection at 254 nm) .

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 73.5%, H: 9.6%, N: 10.7%) .

II. Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with neurological targets, and how can conflicting data be resolved?

- Key Findings:

- Target Hypotheses: Analogous piperidine derivatives modulate n-type calcium channels (IC₅₀ ~1–5 µM) and inhibit NLRP3 inflammasomes (reducing IL-1β by 40–60% in macrophages) .

- Contradictions: Some studies report antagonism at serotonin receptors (5-HT₃), while others suggest σ-receptor binding .

- Resolution Strategies:

- Use orthogonal assays (e.g., calcium flux for channel activity vs. radioligand binding for receptors) .

- Perform molecular docking with homology models of targets (e.g., NLRP3 PYD domain) to predict binding affinities .

Q. How can structure-activity relationships (SAR) guide optimization for anti-inflammatory or neuroprotective effects?

- SAR Insights:

- Tert-butyl Group: Enhances lipophilicity (logP ~2.8) and blood-brain barrier penetration, critical for CNS-targeted activity .

- Piperidine Amine: Protonation at physiological pH improves solubility and hydrogen bonding with Asp189 in NLRP3 .

- Optimization Pathways:

- Introduce fluorine substituents on the phenyl ring to improve metabolic stability (e.g., t₁/₂ increase from 2.5 to 4.7 hours in microsomes) .

- Replace tert-butyl with trifluoromethoxy to balance hydrophobicity and electronic effects (e.g., ∆pIC₅₀ = 0.3–0.5) .

Q. What challenges arise in quantifying the compound’s pharmacokinetic (PK) parameters, and how can they be addressed?

- Challenges:

- Low oral bioavailability (<20%) due to first-pass metabolism .

- Plasma protein binding (>85%) complicates free concentration measurements .

- Solutions:

- Use LC-MS/MS with deuterated internal standards (e.g., d₃-tert-butyl analog) for sensitive quantification (LOQ: 1 ng/mL) .

- Employ PBPK modeling to predict tissue distribution and adjust dosing regimens .

III. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s apoptotic vs. anti-apoptotic effects?

- Contextual Factors:

- Cell Type Variability: Pro-apoptotic effects dominate in cancer lines (e.g., IC₅₀ = 10 µM in HeLa) but not in primary neurons .

- Concentration Dependence: Low doses (1–5 µM) inhibit ROS-induced apoptosis, while high doses (>20 µM) trigger mitochondrial permeability .

- Experimental Design Adjustments:

- Conduct time-resolved assays (e.g., Annexin V/PI staining at 6/12/24 hours) .

- Pair with transcriptomic profiling (RNA-seq) to identify dose-dependent pathway activation (e.g., Bcl-2 vs. Bax) .

IV. Methodological Recommendations

Q. What in vitro assays are most reliable for evaluating the compound’s neuropharmacological potential?

- Assay Portfolio:

- Calcium Imaging: Use Fluo-4 AM to quantify n-type calcium channel inhibition in SH-SY5Y cells .

- Microglial Activation: Measure TNF-α/IL-6 suppression in LPS-stimulated BV-2 cells (EC₅₀ typically 2–5 µM) .

- Patch Clamp Electrophysiology: Validate ion channel modulation in transfected HEK293 cells .

Q. How can researchers mitigate oxidative degradation during storage and handling?

- Best Practices:

- Store at –20°C under argon to prevent tert-butyl group oxidation .

- Prepare fresh stock solutions in DMSO (with 0.1% BHT) for cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.